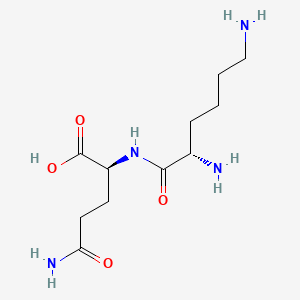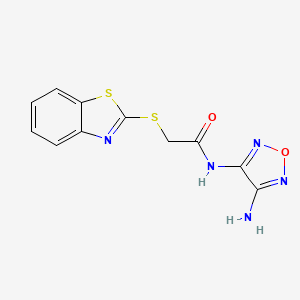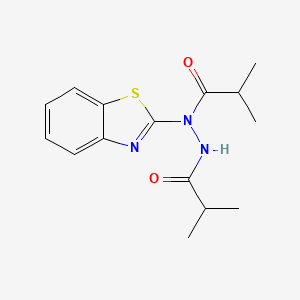
Lys-Gln
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lys-Gln can be synthesized through peptide bond formation between lysine and glutamine. One common method involves the use of transglutaminase, an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of glutamine and the ε-amino group of lysine . This enzymatic approach is highly selective and can be performed under mild conditions, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of recombinant DNA technology to produce transglutaminase in large quantities. The enzyme is then used to catalyze the formation of this compound from its constituent amino acids. This method is efficient and scalable, allowing for the mass production of this compound for various applications .
化学反応の分析
Types of Reactions
Lys-Gln primarily undergoes enzymatic reactions, particularly those catalyzed by transglutaminase. These reactions involve the formation of stable amide bonds between the amino acids . Additionally, this compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
The most common reagent used in the synthesis of this compound is transglutaminase. The reaction conditions typically involve a neutral pH and moderate temperatures to ensure the stability of the enzyme and the dipeptide .
Major Products Formed
The primary product formed from the reaction between lysine and glutamine is the dipeptide this compound. In some cases, further modifications can be made to the dipeptide to produce derivatives with specific properties for targeted applications .
科学的研究の応用
Lys-Gln has a wide range of applications in scientific research:
作用機序
The mechanism of action of Lys-Gln involves its incorporation into proteins and peptides through enzymatic catalysis. Transglutaminase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of glutamine and the ε-amino group of lysine, resulting in the formation of a stable dipeptide . This process is crucial for the stability and functionality of various proteins and peptides in biological systems.
類似化合物との比較
Lys-Gln can be compared to other dipeptides such as lysine-arginine and glutamine-glutamate. While all these compounds share similar structural features, this compound is unique due to its specific enzymatic formation and its role in stabilizing protein structures . Other similar compounds include:
Lysine-arginine: Known for its role in protein synthesis and cellular signaling.
Glutamine-glutamate: Important in neurotransmission and metabolic processes.
This compound stands out due to its specific applications in bioplastic film production and its potential therapeutic uses .
特性
CAS番号 |
92352-83-5 |
|---|---|
分子式 |
C11H22N4O4 |
分子量 |
274.32 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-7(13)10(17)15-8(11(18)19)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
InChIキー |
OAPNERBWQWUPTI-YUMQZZPRSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)




![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)
![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)

![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)


![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)


